molecular formula C21H17NO4 B5727628 [4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate

[4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate

Cat. No.: B5727628
M. Wt: 347.4 g/mol
InChI Key: JEEFVNXDKSFCOM-UHFFFAOYSA-N
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Description

[4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate: is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a nitrobenzoate group attached to a biphenyl structure with a methyl substituent

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-14-6-8-16(9-7-14)17-10-12-18(13-11-17)26-21(23)19-4-3-5-20(15(19)2)22(24)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEFVNXDKSFCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate typically involves the esterification of 2-methyl-3-nitrobenzoic acid with [4-(4-methylphenyl)phenol]. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid, halogens with Lewis acid catalyst.

Major Products:

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .

Biology: Its aromatic structure and functional groups make it a suitable candidate for investigating interactions with biological macromolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets can lead to the development of new therapeutic agents .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of [4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both a nitro group and a biphenyl structure in [4-(4-methylphenyl)phenyl] 2-methyl-3-nitrobenzoate makes it unique compared to its analogs.

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